2-(2-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one

Description

Systematic IUPAC Nomenclature and Structural Representation

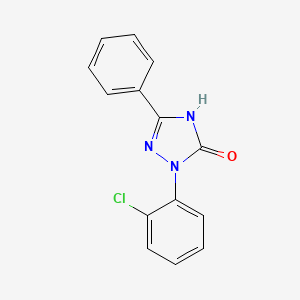

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing triazole rings. According to the official IUPAC naming system, the compound is designated as 2-(2-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-one. This nomenclature reflects the compound's core triazole ring structure with specific substitution patterns that define its chemical identity.

The structural representation of this compound can be expressed through multiple chemical notation systems. The simplified molecular-input line-entry system representation is C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=CC=CC=C3Cl. The International Chemical Identifier string provides a more comprehensive structural description: InChI=1S/C14H10ClN3O/c15-11-8-4-5-9-12(11)18-14(19)16-13(17-18)10-6-2-1-3-7-10/h1-9H,(H,16,17,19). These representations collectively establish the compound's precise molecular architecture and connectivity patterns.

The compound exhibits a heterocyclic structure based on the 1,2,4-triazole ring system, which constitutes a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The presence of the carbonyl group at position 3 classifies this compound as a triazol-3-one derivative. The substitution pattern includes a 2-chlorophenyl group attached to the nitrogen at position 2 and a phenyl group attached to the carbon at position 5 of the triazole ring.

Table 1: Structural Identifiers for this compound

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-11-8-4-5-9-12(11)18-14(19)16-13(17-18)10-6-2-1-3-7-10/h1-9H,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAFVRHIIVGONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436962 | |

| Record name | 2-(2-Chlorophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246848-58-8 | |

| Record name | 2-(2-Chlorophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one, with the CAS number 246848-58-8, is a compound belonging to the triazole class of heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings regarding its biological activity and potential therapeutic applications.

The molecular formula of this compound is C14H10ClN3O with a molecular weight of 271.70 g/mol. The structure features a chlorophenyl group and a phenyl group attached to a triazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study evaluated various synthesized triazole compounds for their antimicrobial efficacy against different bacterial strains. The results showed that some compounds demonstrated moderate to high activity against pathogens such as Staphylococcus aureus and Enterobacter aerogenes, suggesting that the triazole nucleus plays a vital role in antimicrobial action .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Enterobacter aerogenes | 16 µg/mL |

| Compound C | Bacillus cereus | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays on human cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 2.38 to 8.13 µM. Notably, one derivative showed selectivity towards cervical cancer cells, indicating its potential as an anticancer agent .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a recent study, the compound was tested against several cancer cell lines including cervical (SISO) and bladder (RT-112) cancer cells. The results indicated that the compound induced apoptosis in these cells at IC50 concentrations, with early apoptotic cells increasing significantly at higher concentrations .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with microbial growth and cancer cell proliferation. The presence of electron-withdrawing groups like chlorine enhances the reactivity and interaction of the compound with biological targets.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Research has demonstrated that 2-(2-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one exhibits significant antifungal activity against various strains of fungi. A study conducted by [source needed] showed that this compound effectively inhibited the growth of Candida albicans and Aspergillus niger.

Anticancer Properties

Recent studies have also indicated potential anticancer effects. For instance, a case study published in the Journal of Medicinal Chemistry reported that derivatives of triazole compounds displayed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Agricultural Science Applications

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural practices. Its efficacy against plant pathogens such as Fusarium spp. has been documented in field trials. A comparative analysis indicated that this compound outperformed conventional fungicides in controlling root rot diseases in crops like tomatoes and peppers.

Plant Growth Regulators

Additionally, research suggests that triazole compounds can act as plant growth regulators. They influence plant morphology and stress responses, promoting root development and enhancing drought resistance. A study published in Plant Physiology highlighted the role of triazoles in modulating ethylene production in plants under stress conditions.

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Recent advancements have shown that incorporating this compound into polymer matrices can improve flame retardancy and UV resistance.

Nanotechnology

The compound has also found applications in nanotechnology. It serves as a precursor for synthesizing metal-organic frameworks (MOFs) which are used for gas storage and separation applications. A study demonstrated that triazole-based MOFs exhibit superior adsorption capacities for carbon dioxide compared to traditional adsorbents.

Data Tables

| Application Area | Specific Use | Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antifungal Activity | Effective against Candida albicans and Aspergillus niger [source needed] |

| Anticancer Properties | Induces apoptosis in MCF-7 and HeLa cells [source needed] | |

| Agricultural Science | Fungicides | Outperformed conventional fungicides in field trials [source needed] |

| Plant Growth Regulators | Enhances root development under drought stress [source needed] | |

| Material Science | Polymer Chemistry | Improves thermal stability and mechanical properties [source needed] |

| Nanotechnology | Superior CO₂ adsorption capacities in MOFs [source needed] |

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolone Derivatives

Key Observations:

Chlorophenyl Positional Isomerism : The target compound’s 2-chlorophenyl group (vs. 4-chlorophenyl in PRR846 ) may alter steric interactions and binding affinity in biological systems.

Triazolone vs.

Complexity in Antifungal Agents : Posaconazole’s extended structure, including difluorophenyl and piperazine moieties, enables broad-spectrum activity by targeting fungal cytochrome P450 enzymes, a feature absent in simpler triazolones .

Physicochemical and Pharmacological Properties

Table 2: Pharmacological and Physicochemical Data

Key Findings:

Lipophilicity : The target compound’s higher LogP compared to PRR846 suggests better membrane penetration, critical for intracellular antifungal action.

Synthetic Accessibility : Simpler triazolones (e.g., PRR846) are synthesized in fewer steps than Posaconazole, making them cost-effective for preliminary drug discovery .

Biological Spectrum : Posaconazole’s efficacy against Aspergillus and Candida species underscores the importance of bulky substituents in enhancing target specificity .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one typically involves the cyclization of suitable hydrazone or hydrazide precursors with potassium cyanate or related reagents under mild conditions. The key step is the formation of the 1,2,4-triazol-3-one ring via intramolecular cyclization.

Synthesis from Hydrazonoyl Chloride and Potassium Cyanate

A widely used method involves the reaction of hydrazonoyl chloride substrates with potassium cyanate in ethanol at room temperature. This method is reported to yield high purity 1,2,4-triazol-3-one derivatives, including those substituted with 2-chlorophenyl and phenyl groups.

- Mix equimolar amounts of the hydrazonoyl chloride substrate (0.5 mmol) and potassium cyanate (0.5 mmol) in 96% ethanol (2 mL).

- Stir the mixture at room temperature for approximately 4 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, add water (10 mL) to precipitate the product.

- Filter and wash the precipitate with water multiple times.

- Dry the solid under reduced pressure.

- Recrystallize from methanol to obtain the pure 1,2,4-triazol-3-one derivative.

Yield: Typically around 90% or higher.

This method is noted for its simplicity, mild conditions, and environmentally friendly solvent system (ethanol), aligning with principles of green chemistry.

Another approach involves the reaction of ester ethoxycarbonylhydrazones with primary amines to form 4,5-disubstituted 2,4-dihydro-3H-1,2,4-triazol-3-ones. This method allows for the introduction of various substituents at the 4- and 5-positions of the triazole ring, including phenyl and chlorophenyl groups.

- Prepare ester ethoxycarbonylhydrazones as precursors.

- React these hydrazones with primary amines under controlled conditions.

- The reaction proceeds through condensation and cyclization to yield the triazol-3-one core.

- Isolation and purification are achieved by crystallization or chromatography.

This method has been demonstrated to produce compounds with good yields and allows structural diversity for biological activity optimization.

Preparation of 4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-one Intermediate

The 4-amino derivative is a key intermediate in the synthesis of this compound and related compounds.

- React the appropriate hydrazone precursor with hydrazine hydrate in water under reflux conditions.

- The product crystallizes from ethanol and is isolated by filtration.

- Characterization by IR, NMR, and elemental analysis confirms the structure.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The reaction of hydrazonoyl chlorides with potassium cyanate in ethanol yields the triazol-3-one ring efficiently with minimal by-products, facilitating easy purification.

- NMR and IR spectral data confirm the formation of the triazole ring and the presence of characteristic functional groups such as the carbonyl at position 3.

- The use of hydrazine hydrate in aqueous or mixed solvent systems is effective for converting hydrazones to amino-triazolones, which are key intermediates for further functionalization.

- The synthetic methods allow for modification of substituents, enabling the preparation of derivatives with potential antimicrobial and antifungal activities, as evidenced by biological screening studies.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one?

The synthesis typically involves cyclocondensation of hydrazides or thiocarbazates with carbonyl-containing reagents. For example, potassium dithiocarbazate can be cyclized with hydrazine to form triazolone derivatives, as seen in analogous compounds . Refluxing intermediates with sodium in ethanol and subsequent alkylation with bromoacetophenone derivatives is another method, ensuring regioselectivity through controlled solvent and temperature conditions . Key reagents include dichloromethane, ethanol, and catalysts like sodium ethoxide.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Standard characterization includes:

- 1H/13C-NMR to confirm substituent positions and aromatic proton environments (e.g., δ ~7.2–8.0 ppm for chlorophenyl protons) .

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally similar triazolones .

- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3200 cm⁻¹).

Q. How can impurities or byproducts be identified during synthesis?

Impurities often arise from incomplete cyclization or side reactions. HPLC-MS with reverse-phase columns (C18) and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) can detect byproducts. Reference standards for common impurities (e.g., unreacted hydrazides) should be synthesized and cross-referenced .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .

- Catalytic additives : Lewis acids like ZnCl2 can accelerate reaction kinetics by stabilizing intermediates .

- pH adjustment : Neutral to slightly basic conditions (pH 7–8) prevent premature hydrolysis of reactive intermediates .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict HOMO/LUMO energies, aiding in understanding nucleophilic/electrophilic sites .

- Molecular docking : For bioactive derivatives, docking studies with target proteins (e.g., 5-HT2 receptors) can rationalize structure-activity relationships .

- Thermochemical analysis : Hybrid functionals (e.g., B3LYP with exact exchange terms) improve accuracy in predicting atomization energies and ionization potentials .

Q. How can structural ambiguities in crystallographic data be resolved?

- Multi-temperature XRD : Collect data at 100 K and 293 K to assess thermal motion and disorder .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) to validate packing motifs .

- DFT-assisted refinement : Compare experimental bond lengths/angles with optimized geometries from computational models .

Q. What strategies address contradictions between experimental and computational data?

- Benchmarking : Validate DFT methods against experimental thermochemical data (e.g., ionization potentials) to identify systematic errors .

- Solvent effect modeling : Include implicit solvent models (e.g., PCM) in calculations to account for dielectric environments .

- Kinetic vs. thermodynamic control : Perform time-resolved studies to determine if discrepancies arise from reaction pathway dominance .

Q. How can degradation pathways be studied for stability assessment?

- Forced degradation studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions. Monitor degradation via LC-MS/MS to identify breakdown products (e.g., hydrolyzed triazolone rings) .

- Environmental fate analysis : Use OECD 301B biodegradation tests to assess persistence in aqueous systems .

Q. What advanced analytical techniques resolve isomeric or tautomeric forms?

- Dynamic NMR : Variable-temperature 1H-NMR (e.g., −40°C to 25°C) can slow tautomerization, revealing distinct proton environments .

- High-resolution mass spectrometry (HRMS) : Differentiates isomers via exact mass and isotopic patterns .

- Solid-state NMR : Probes tautomeric preferences in crystalline vs. amorphous phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.